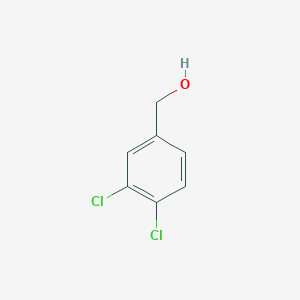

3,4-Dichlorobenzyl alcohol

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJIUQSKXOYFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170966 | |

| Record name | 3,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-32-9 | |

| Record name | 3,4-Dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1805-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1805-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2EM844U91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Process Design

The hydrolysis of 3,4-dichlorobenzyl chloride to the corresponding alcohol follows a two-stage mechanism to minimize byproduct formation, such as bis-3,4-dichlorobenzyl ether. The process, adapted from analogous protocols for 2,4-dichlorobenzyl alcohol, involves:

-

Esterification : Reaction of 3,4-dichlorobenzyl chloride with a water-soluble organic acid salt (e.g., sodium acetate) in the presence of a phase-transfer catalyst (PTC).

-

Hydrolysis : Basic hydrolysis of the intermediate ester to yield 3,4-dichlorobenzyl alcohol.

The PTC facilitates the transfer of the organic substrate into the aqueous phase, enhancing reaction efficiency. Tetrabutylammonium salts (e.g., hydrogen sulfate or iodide) are preferred due to their stability under reflux conditions.

Optimization Parameters

Key variables influencing yield and purity include:

A representative procedure involves refluxing 3,4-dichlorobenzyl chloride with sodium acetate and tetrabutylammonium hydrogen sulfate in water, followed by NaOH addition to hydrolyze the intermediate ester. This method achieves yields exceeding 95% with purities >98%.

Reduction of 3,4-Dichlorobenzaldehyde Using NaBH₄/(NH₄)₂C₂O₄

Reductive Pathway and Catalytic System

The reduction of 3,4-dichlorobenzaldehyde to the corresponding alcohol employs sodium borohydride (NaBH₄) and ammonium oxalate ((NH₄)₂C₂O₄) in acetonitrile. This method, validated for structurally similar chlorinated aldehydes, proceeds via nucleophilic hydride transfer to the carbonyl group, forming the primary alcohol.

Reaction Conditions and Scalability

Critical factors for optimal performance include:

A typical protocol involves stirring 3,4-dichlorobenzaldehyde with NaBH₄ and (NH₄)₂C₂O₄ in acetonitrile for 15–30 minutes, followed by aqueous workup. This method delivers yields of 94–97% with minimal purification requirements.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Both methods exhibit high efficiency, but their suitability depends on substrate availability and process goals:

Scientific Research Applications

Antimicrobial Properties

3,4-Dichlorobenzyl alcohol exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various strains of bacteria and viruses:

- Bacterial Activity : Research indicates that this compound has significant antibacterial effects against dental plaque-associated microorganisms, particularly Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are linked to periodontitis .

- Virucidal Effects : It has demonstrated virucidal activity against respiratory viruses, including influenza A and SARS-CoV. This makes it a candidate for inclusion in formulations aimed at alleviating symptoms of viral infections .

Pharmaceutical Applications

This compound is commonly used in over-the-counter medications, particularly in throat lozenges:

- Throat Lozenges : It is combined with other active ingredients such as amylmetacresol to provide symptomatic relief for sore throats. Clinical studies have shown that lozenges containing this compound can reduce throat soreness and provide local anesthetic effects by blocking sodium channels .

- Mechanism of Action : The antiseptic action is attributed to protein denaturation and disruption of microbial cell membranes, although the exact mechanisms are still being studied .

Cosmetic Applications

In addition to its pharmaceutical uses, this compound is employed in cosmetic formulations:

- Preservative : Its antimicrobial properties make it suitable as a preservative in cosmetic products, helping to prevent microbial growth and extend shelf life .

- Skin Care Products : The compound's mild antiseptic nature allows it to be included in formulations aimed at treating minor skin irritations and infections.

Chemical Synthesis

This compound serves as a valuable intermediate in chemical synthesis:

- Synthesis of Other Compounds : It can be utilized as a building block for synthesizing various organic compounds due to its functional groups. The compound's reactivity allows for further derivatization in laboratory settings .

- Research Applications : Its role in synthetic chemistry extends to being a reagent for various reactions, facilitating the development of new chemical entities.

Mechanism of Action

The antiseptic mechanism of 3,4-Dichlorobenzyl alcohol is believed to involve the denaturation of proteins and disruption of microbial cell membranes. This leads to the inactivation of bacteria and viruses. The compound’s local anesthetic action is thought to be due to its ability to block sodium channels, thereby reducing pain and discomfort .

Comparison with Similar Compounds

3,5-Dichlorobenzyl Alcohol

- Molecular Formula : C₇H₆Cl₂O

- Molecular Weight : 177.024 g/mol

- CAS : 60211-57-6

- Key Differences: Chlorine substitution at the 3- and 5-positions instead of 3- and 4-positions. Applications: Limited data on specific uses, but structurally analogous compounds are often employed in agrochemicals or polymer synthesis.

2,4-Dichlorobenzyl Alcohol

- Molecular Formula : C₇H₆Cl₂O

- Molecular Weight : 177.024 g/mol

- CAS : 1777-82-8

- Key Differences :

- Chlorine substitution at the 2- and 4-positions.

- Applications : Widely used as an antiseptic (e.g., in throat lozenges) due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . Recent studies also suggest anti-inflammatory applications .

- Toxicity : Hypersensitivity reactions (e.g., angioedema) reported in clinical settings .

2,6-Dichlorobenzyl Alcohol

- Molecular Formula : C₇H₆Cl₂O

- Molecular Weight : 177.024 g/mol

- CAS: 1777-82-8 (Note: CAS overlap due to structural isomerism)

- Key Differences :

Physicochemical Data Table

Antimicrobial Activity

- This compound: Limited direct antimicrobial data, but its derivatives (e.g., picolinate esters) show utility in catalytic reactions .

- 2,4-Dichlorobenzyl Alcohol : Demonstrated bactericidal and fungicidal effects at concentrations as low as 0.1% in vitro, making it a key ingredient in over-the-counter antiseptics .

Environmental Impact

- 3,4-Dichlorobenzyl chloride (a related compound) is listed in environmental databases due to its persistence and toxicity .

Biological Activity

3,4-Dichlorobenzyl alcohol (DCBA) is a chlorinated aromatic alcohol with significant biological activity, particularly noted for its antiseptic, antibacterial, and local anesthetic properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: CHClO

- Molecular Weight: 177.03 g/mol

- CAS Registry Number: 1805-32-9

- Boiling Point: 148 - 151 °C

- Melting Point: 35 - 38 °C

The biological activity of this compound is attributed to several mechanisms:

-

Antimicrobial Activity:

- DCBA exhibits broad-spectrum antimicrobial properties against various bacteria and viruses. It is commonly used as an active ingredient in over-the-counter throat lozenges due to its effectiveness against pathogens associated with oral infections .

- The antiseptic mechanism is not fully elucidated but is believed to involve denaturation of proteins and disruption of microbial cell membranes.

- Local Anesthetic Effects:

Pharmacokinetics

- Absorption: DCBA is rapidly absorbed; peak concentrations in saliva are reached within 3-4 minutes post-administration.

- Metabolism: The compound is metabolized in the liver to hippuric acid and primarily excreted through urine .

- Toxicity: In animal studies, the reported LD50 for oral administration in rats is approximately 2.7 g/kg. Chronic use may disrupt the normal microbial flora of the throat .

Throat Lozenges

A clinical study evaluated the acceptability and effectiveness of throat lozenges containing DCBA among children. The results indicated that lozenges with DCBA were well-tolerated and effectively reduced throat discomfort .

Antimicrobial Resistance

Research has highlighted the potential of natural products like DCBA in combating antibiotic resistance. Its unique mechanism may offer alternative therapeutic options against resistant bacterial strains .

Comparative Biological Activity

| Property | This compound | Other Antiseptics |

|---|---|---|

| Antibacterial Spectrum | Broad | Variable |

| Local Anesthetic Action | Yes | Limited |

| Mechanism | Protein denaturation | Varies by agent |

| Clinical Use | Throat lozenges | Skin antiseptics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.